Cas no 55692-31-4 (N-(piperidin-4-yl)pyridin-2-amine)

N-(piperidin-4-yl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- Piperidin-4-yl-pyridin-2-yl-amine
- N-piperidin-4-ylpyridin-2-amine
- 2-Pyridinamine,N-4-piperidinyl
- (Piperidin-4-yl)(pyridin-2-yl)amine
- 2-(4-Piperidinylamino)pyridine
- MFCD09950018
- SCHEMBL1088572
- DTXSID50619984
- SBSLCPHONZWKIE-UHFFFAOYSA-N
- 2-(Piperidin-4-ylamino)pyridine
- N-(4-piperidinyl)-2-pyridinamine
- piperidin-4-ylpyridin-2-ylamine
- 2-(piperidin-4-ylamino)-pyridine
- AKOS000195828
- EN300-50568
- 55692-31-4
- F52403
- Z317097844
- AB01003791-01
- N-(piperidin-4-yl)pyridin-2-amine
-
- MDL: MFCD09950018
- インチ: 1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
- InChIKey: SBSLCPHONZWKIE-UHFFFAOYSA-N
- ほほえんだ: N1CCC(NC2C=CC=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 177.12700
- どういたいしつりょう: 177.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 37Ų
じっけんとくせい
- 密度みつど: 1.103
- ふってん: 328 °C at 760 mmHg
- フラッシュポイント: 328 °C at 760 mmHg
- 屈折率: 1.583
- PSA: 36.95000
- LogP: 1.64730
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N-(piperidin-4-yl)pyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(piperidin-4-yl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D292808-10mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0013-10g |
N-piperidin-4-ylpyridin-2-amine |
55692-31-4 | 95% | 10g |
$1950 | 2023-09-07 | |
Enamine | EN300-50568-0.5g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.5g |
$415.0 | 2023-04-20 | |
Enamine | EN300-50568-0.1g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.1g |
$185.0 | 2023-04-20 | |
Enamine | EN300-50568-0.25g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.25g |
$264.0 | 2023-04-20 | |
Enamine | EN300-50568-1.0g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 1.0g |
$532.0 | 2023-04-20 | |
Aaron | AR019WU8-1g |
N-(Piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 1g |
$757.00 | 2025-02-08 | |
Aaron | AR019WU8-100mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 100mg |
$280.00 | 2025-03-29 | |
1PlusChem | 1P019WLW-500mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 500mg |
$575.00 | 2023-12-16 | |
1PlusChem | 1P019WLW-2.5g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 2.5g |
$1431.00 | 2023-12-16 |
N-(piperidin-4-yl)pyridin-2-amine 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
N-(piperidin-4-yl)pyridin-2-amineに関する追加情報
Professional Introduction to N-(piperidin-4-yl)pyridin-2-amine (CAS No. 55692-31-4)
N-(piperidin-4-yl)pyridin-2-amine, identified by its Chemical Abstracts Service number CAS No. 55692-31-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This heterocyclic amine features a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility.
The compound belongs to a class of molecules known for their involvement in various pharmacological pathways. Its molecular structure, comprising a piperidine ring linked to a pyridine moiety, makes it an attractive scaffold for medicinal chemists. The presence of amine functional groups further enhances its reactivity, allowing for diverse modifications and derivatization, which are crucial steps in the development of novel therapeutic agents.
In recent years, N-(piperidin-4-yl)pyridin-2-amine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is its role in oncology. Studies have demonstrated that this compound can interfere with key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to exhibit inhibitory effects on enzymes such as tyrosine kinases, which are often overexpressed in tumor cells.
Moreover, the compound's ability to cross the blood-brain barrier has made it a candidate for neuropharmacological applications. Research indicates that N-(piperidin-4-yl)pyridin-2-amine may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter receptors and its ability to modulate neuronal activity have been subjects of intense investigation.
The synthesis of N-(piperidin-4-yl)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of structural modifications that can fine-tune the biological properties of the compound.
Recent advancements in computational chemistry have further accelerated the discovery process for N-(piperidin-4-yl)pyridin-2-amine. Molecular modeling and virtual screening techniques have enabled researchers to predict the binding affinity of this compound to various biological targets with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods, thereby expediting the development of novel drug candidates.
In clinical trials, N-(piperidin-4-yl)pyridin-2-amine has demonstrated encouraging results in preclinical studies. Its ability to selectively inhibit disease-specific pathways while minimizing side effects has made it a promising candidate for further clinical development. Researchers are particularly interested in its potential as a monotherapy or in combination with existing treatments to enhance therapeutic efficacy.
The regulatory landscape for N-(piperidin-4-yl)pyridin-2-amine is also evolving, with increasing emphasis on safety and efficacy standards. Regulatory agencies require comprehensive data on the compound's pharmacokinetics, pharmacodynamics, and long-term effects before approving it for clinical use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to ensure that this compound meets stringent quality control measures.
The future prospects for N-(piperidin-4-yl)pyridin-2-am ine strong> are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems and targeted therapies may further enhance its efficacy and reduce potential adverse effects. As our understanding of disease mechanisms continues to evolve, compounds like N-(< strong>piperidin -4 - yl ) py rid ine - 2 - am ine strong > are poised to play a pivotal role in next-generation treatments.
55692-31-4 (N-(piperidin-4-yl)pyridin-2-amine) 関連製品
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)
- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)
- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
